molecular formula C33H22N2O2 B11520863 2,3-Di(biphenyl-4-yl)quinoxaline-6-carboxylic acid

2,3-Di(biphenyl-4-yl)quinoxaline-6-carboxylic acid

Cat. No.: B11520863
M. Wt: 478.5 g/mol
InChI Key: BSXIGUFBRLXXII-UHFFFAOYSA-N
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Description

2,3-BIS({[1,1’-BIPHENYL]-4-YL})QUINOXALINE-6-CARBOXYLIC ACID is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by the presence of biphenyl groups attached to the quinoxaline core, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-BIS({[1,1’-BIPHENYL]-4-YL})QUINOXALINE-6-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with diketones, followed by the introduction of biphenyl groups through Suzuki coupling reactions. The reaction conditions often require the use of palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF) or toluene. The final step involves the carboxylation of the quinoxaline ring to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,3-BIS({[1,1’-BIPHENYL]-4-YL})QUINOXALINE-6-CARBOXYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized quinoxaline derivatives, reduced biphenyl-quinoxaline compounds, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

2,3-BIS({[1,1’-BIPHENYL]-4-YL})QUINOXALINE-6-CARBOXYLIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-BIS({[1,1’-BIPHENYL]-4-YL})QUINOXALINE-6-CARBOXYLIC ACID involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to antibacterial or antifungal effects. The biphenyl groups can enhance the compound’s ability to interact with hydrophobic pockets in proteins, thereby increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Bis(bromomethyl)quinoxaline-6-carboxylic acid
  • 2,3-Diphenylquinoxaline
  • 2,3-Dimethylquinoxaline

Uniqueness

2,3-BIS({[1,1’-BIPHENYL]-4-YL})QUINOXALINE-6-CARBOXYLIC ACID is unique due to the presence of biphenyl groups, which can significantly alter its chemical and biological properties compared to other quinoxaline derivatives. These groups can enhance the compound’s stability, solubility, and ability to interact with biological targets, making it a valuable molecule for various applications .

Properties

Molecular Formula

C33H22N2O2

Molecular Weight

478.5 g/mol

IUPAC Name

2,3-bis(4-phenylphenyl)quinoxaline-6-carboxylic acid

InChI

InChI=1S/C33H22N2O2/c36-33(37)28-19-20-29-30(21-28)35-32(27-17-13-25(14-18-27)23-9-5-2-6-10-23)31(34-29)26-15-11-24(12-16-26)22-7-3-1-4-8-22/h1-21H,(H,36,37)

InChI Key

BSXIGUFBRLXXII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)C(=O)O)N=C3C5=CC=C(C=C5)C6=CC=CC=C6

Origin of Product

United States

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